

Spectroscopic Data of Carpinontriol B: A Technical Guide

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Compound of Interest		
Compound Name:	carpinontriol B	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **carpinontriol B**, a cyclic diarylheptanoid isolated from plants of the Carpinus genus. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid that has been isolated from various plant species, including Carpinus cordata and Carpinus betulus.[1] Its structure has been elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for their acquisition.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a key technique for determining the molecular formula of **carpinontriol B**.

Table 1: Mass Spectrometry Data for Carpinontriol B



Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Reference
ESI-MS	345.1383 [M+H] ⁺	C19H20O6	[1]

Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectra are typically acquired on a UHPLC system coupled to an Orbitrap mass spectrometer. The general procedure is as follows:

- Sample Preparation: The isolated compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
- Chromatography: The sample is injected into a UHPLC system equipped with a C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: The mass spectrometer is operated in positive or negative ion mode.
 Key parameters include:
 - Ion Source: Electrospray ionization (ESI)
 - Capillary Voltage: Typically 3-4 kV
 - Sheath Gas and Auxiliary Gas Flow Rates: Optimized for signal intensity
 - Mass Range: Scanned over a range appropriate for the compound, e.g., m/z 100-1000.
 - Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurement and molecular formula determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **carpinontriol B**, providing detailed information about the carbon-hydrogen framework. The data presented below is based on the initial isolation and characterization of **carpinontriol B**.[1]



Table 2: ¹H NMR Spectroscopic Data for Carpinontriol B (500 MHz, CD₃OD)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.84	d	2.0
4	6.64	dd	8.0, 2.0
6	6.98	d	8.0
7α	2.85	m	_
7β	2.75	m	_
8α	2.05	m	_
8β	1.85	m	_
9	4.55	m	_
10	3.75	m	_
11	3.45	m	
12'	6.80	d	2.0
14'	6.62	dd	8.0, 2.0
16'	6.95	d	8.0
17'α	2.80	m	
17'β	2.70	m	_
18'α	2.00	m	_
18'β	1.80	m	_
1-OH			_
5-OH	_		
11'-OH	_		
15'-OH	_		



Table 3: ¹³C NMR Spectroscopic Data for Carpinontriol B (125 MHz, CD₃OD)

Position	Chemical Shift (δ, ppm)
1	156.9
2	114.5
3	145.8
4	116.8
5	144.2
6	121.1
7	37.2
8	32.5
9	70.1
10	72.3
11	74.5
11'	156.5
12'	114.2
13'	145.5
14'	116.5
15'	143.9
16'	120.8
17'	36.9
18'	32.1

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of natural products like **carpinontriol B**:

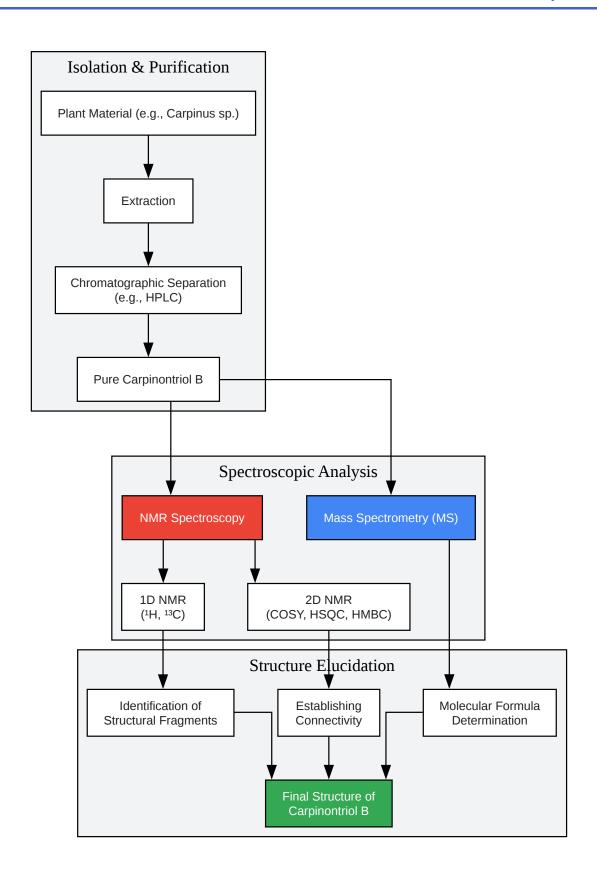


- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
 Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- ¹H NMR Acquisition:
 - A standard pulse sequence (e.g., zg30) is used.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
 - The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- 2D NMR Experiments: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity and aid in the complete assignment of proton and carbon signals.

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like **carpinontriol B** follows a logical workflow, integrating data from various spectroscopic techniques.





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Caption: Workflow for the isolation and structural elucidation of carpinontriol B.



This comprehensive spectroscopic dataset provides a foundation for the unambiguous identification of **carpinontriol B** and serves as a critical reference for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

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References

- 1. Research Portal [rex.libraries.wsu.edu]
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